Foreword: The Imperative of Structural Integrity in Drug Discovery
Foreword: The Imperative of Structural Integrity in Drug Discovery
An In-depth Technical Guide to the Structure Elucidation of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol
In the landscape of modern drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, valued for its versatile biological activities.[1][2] Compounds built around this heterocyclic core are investigated for applications ranging from anti-inflammatory to anticancer agents.[3][4] The introduction of specific substituents, such as the (2-fluorophenyl)methyl group, is a deliberate design choice aimed at modulating properties like metabolic stability, target binding affinity, and overall pharmacokinetic profile. Given this, the unambiguous confirmation of the molecular structure of a novel compound like 1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol is not merely a procedural step; it is the bedrock upon which all subsequent biological and toxicological data rests. An error in structural assignment, particularly regarding isomerism, can invalidate years of research and investment.
This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the strategic rationale behind the analytical sequence, ensuring a self-validating and conclusive structural assignment.
The Elucidation Blueprint: A Multi-Pronged Analytical Strategy
The confirmation of a chemical structure is a process of assembling corroborating evidence from multiple, independent analytical techniques. Our approach is systematic, beginning with a confirmation of the fundamental properties—molecular formula and functional groups—before moving to the intricate task of mapping the atomic connectivity.
Caption: A logical workflow for the structural elucidation of a novel chemical entity.
Mass Spectrometry: Defining the Molecular Boundaries
The first analytical step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with sufficient accuracy to derive a unique molecular formula.
Causality of Experimental Choice: We select Electrospray Ionization (ESI) as the ionization method due to its "soft" nature, which minimizes fragmentation and maximizes the abundance of the molecular ion. This is critical for obtaining an unambiguous molecular weight for the parent compound.
Experimental Protocol: HRMS Analysis
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Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the purified compound in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Acquisition (Positive Ion Mode): Infuse the sample solution into the ESI source. Acquire the spectrum, looking for the protonated molecular ion [M+H]⁺.
-
Data Analysis: Compare the experimentally measured m/z of the most abundant peak with the theoretically calculated exact mass for the proposed formula, C₁₀H₉FN₂O. The expected mass for [C₁₀H₁₀FN₂O]⁺ is 193.0775. A mass accuracy of <5 ppm provides high confidence in the formula assignment.
Expected Data and Fragmentation Insights
The primary ion observed in the HRMS spectrum should correspond to the protonated molecule. Further structural support can be gained from collision-induced dissociation (CID) or MS/MS experiments, which intentionally fragment the molecule.
Table 1: Predicted HRMS Data and Key Fragments
| Ion/Fragment | Proposed Formula | Calculated Exact Mass (m/z) | Interpretation |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₀FN₂O⁺ | 193.0775 | Molecular Ion. Confirms the molecular formula. |
| Fragment A | C₇H₆F⁺ | 109.0448 | Fluorobenzyl Cation. Results from the characteristic cleavage of the benzylic C-N bond. This is a very common and expected fragmentation pathway.[5] |
| Fragment B | C₃H₄N₂O⁺ | 84.0324 | Pyrazol-4-ol Cation. The other half of the primary cleavage. |
The observation of the molecular ion at the correct high-resolution mass, coupled with the logical fragmentation pattern (especially the prominent fluorobenzyl cation), provides the first layer of robust evidence for the gross structure.[6][7]
Infrared Spectroscopy: A Functional Group Fingerprint
Infrared (IR) spectroscopy serves as a rapid and effective method to verify the presence of key functional groups predicted by the proposed structure. It acts as a crucial cross-check for the information derived from other techniques.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically over a range of 4000–600 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.
Table 2: Expected IR Absorption Bands for 1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3400–3200 (Broad) | O-H Stretch | Hydroxyl (-OH) | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.[4] |
| 3150–3000 | C-H Stretch | Aromatic & Pyrazole C-H | Indicates the presence of sp² C-H bonds. |
| 2980–2850 | C-H Stretch | Methylene (-CH₂-) | Confirms the aliphatic methylene bridge. |
| 1620–1450 | C=C & C=N Stretch | Aromatic & Pyrazole Rings | Part of the "fingerprint region" confirming the heterocyclic and aromatic cores. |
| 1250–1150 | C-O Stretch | Phenolic C-O | Supports the presence of the pyrazol-4-ol moiety. |
| 1200–1100 (Strong) | C-F Stretch | Aryl-Fluoride | A strong, characteristic band confirming the presence of the fluorine substituent. |
The IR spectrum provides a quick, confirmatory checklist. The definitive identification of a broad -OH band, aromatic and aliphatic C-H stretches, and a strong C-F band is highly consistent with the proposed structure.
NMR Spectroscopy: The Definitive Structural Map
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. A full suite of experiments—¹H, ¹³C, ¹⁹F, and 2D NMR—is required to assemble an unbreakable case for the structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for molecules with exchangeable protons like -OH, as it allows for their observation.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. To confirm the -OH proton, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -OH signal will disappear.[8]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra. These experiments are crucial for establishing correlations and must be optimized for the expected coupling constants.[8][9]
-
Data Interpretation: A Step-by-Step Deconstruction
¹H NMR: Provides information on the number and environment of protons.
-
Fluorophenyl Region (~7.1-7.5 ppm): Four protons exhibiting a complex multiplet pattern. The ortho-fluorine atom will introduce additional couplings (²JHF, ³JHF, ⁴JHF) on top of the standard ortho, meta, and para H-H couplings.
-
Pyrazole Protons (~7.5 and 7.8 ppm): Two distinct singlets are expected for the protons at the C3 and C5 positions. Their non-equivalence confirms the N1-substitution.
-
Methylene Protons (~5.4 ppm): A sharp singlet integrating to two protons. This signal is key for linking the phenyl ring to the pyrazole ring.
-
Hydroxyl Proton (~9.5-10.5 ppm in DMSO-d₆): A broad singlet, exchangeable with D₂O. Its downfield shift is characteristic of a phenolic-type hydroxyl group.
¹³C NMR: Reveals the carbon skeleton.
-
Fluorophenyl Carbons (~115-160 ppm): Six signals are expected. The carbon directly bonded to fluorine (C2') will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz). The other carbons will show smaller C-F couplings.
-
Pyrazole Carbons (~100-150 ppm): Three distinct signals for C3, C4, and C5. The C4 carbon, bearing the hydroxyl group, will be the most downfield of the three.
-
Methylene Carbon (~50 ppm): A single signal for the -CH₂- bridge.
¹⁹F NMR: Directly observes the fluorine atom. A single resonance confirms the presence of only one fluorine environment in the molecule.[10]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | δ ¹H (ppm), Multiplicity, J (Hz) | δ ¹³C (ppm), J (Hz) |
|---|---|---|
| Pyrazole-H3 | ~7.8, s | ~135 |
| Pyrazole-C4 | - | ~145 |
| Pyrazole-H5 | ~7.5, s | ~128 |
| -CH₂- | ~5.4, s | ~50 |
| -OH | ~10.0, br s | - |
| Phenyl-C1' | - | ~125 (d, ²JCF ≈ 15 Hz) |
| Phenyl-C2' | - | ~159 (d, ¹JCF ≈ 245 Hz) |
| Phenyl-H3' | ~7.2, m | ~116 (d, ²JCF ≈ 21 Hz) |
| Phenyl-H4' | ~7.4, m | ~130 (d, ⁴JCF ≈ 3 Hz) |
| Phenyl-H5' | ~7.1, m | ~129 (d, ³JCF ≈ 8 Hz) |
| Phenyl-H6' | ~7.3, m | ~125 (d, ³JCF ≈ 4 Hz) |
Note: Chemical shifts and coupling constants are predictive and based on analogous structures. Experimental values may vary.[11][12][13]
The Decisive Evidence: 2D NMR Correlations
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate arbiter of connectivity.
Caption: Key HMBC correlations confirming the N1-substitution and connectivity.
The Self-Validating Logic:
-
HSQC Confirms Assignments: The HSQC spectrum will unequivocally link the proton signals for H3, H5, the methylene bridge, and the phenyl protons to their respective carbon signals (C3, C5, -CH₂-, and phenyl CHs).
-
HMBC Builds the Skeleton: The crucial correlations are from the methylene protons (-CH₂-). Observing HMBC cross-peaks from these protons to both C3 and C5 of the pyrazole ring, as well as to C1' and C2' of the phenyl ring, unambiguously establishes that the (2-fluorophenyl)methyl group is attached to the N1 position. This single experiment rules out N2 substitution or any other isomeric arrangement.
-
Intra-Ring HMBC: Further correlations from H3 to C5 and C4, and from H5 to C3 and C4, confirm the structure of the pyrazole ring itself.
Conclusion: A Consolidated and Irrefutable Assignment
The structural elucidation of 1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol is achieved through a systematic and hierarchical application of modern analytical techniques.
-
HRMS establishes the correct elemental formula: C₁₀H₉FN₂O.
-
FT-IR confirms the presence of all key functional groups: -OH, aromatic and aliphatic C-H, C-F, and the heterocyclic core.
-
Multinuclear 1D and 2D NMR provides the definitive, high-resolution map of the molecular structure. The combination of ¹H, ¹³C, and ¹⁹F data provides a complete census of the atoms, while the HMBC experiment unequivocally demonstrates the connectivity between the (2-fluorophenyl)methyl substituent and the N1 position of the pyrazol-4-ol ring.
Each piece of data cross-validates the others, leading to a single, consistent, and irrefutable structural assignment. This rigorous validation is the essential foundation for advancing this, or any, novel compound into further stages of research and development.
References
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- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
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- BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
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- Sapphire Bioscience. (n.d.). 1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-ol.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020). Organic Chemistry Data.
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